molecular formula C5H4BrNO2S B043922 2-Bromo-4-methylthiazole-5-carboxylic acid CAS No. 40003-41-6

2-Bromo-4-methylthiazole-5-carboxylic acid

Cat. No.: B043922
CAS No.: 40003-41-6
M. Wt: 222.06 g/mol
InChI Key: HMSQZHBSTZZNGI-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4BrNO2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylthiazole-5-carboxylic acid typically involves the bromination of 4-methylthiazole-5-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a critical intermediate in synthesizing pharmaceutical agents, especially those targeting bacterial infections and other diseases. Its unique thiazole structure enhances its potential as a scaffold for drug development.

Key Applications :

  • Antibacterial Agents : Research indicates that derivatives of 2-bromo-4-methylthiazole-5-carboxylic acid exhibit significant antibacterial activity, making them candidates for new antibiotics.
  • Novel Drug Formulations : The compound's structure allows for modifications that can lead to improved efficacy and reduced side effects in drug formulations.

Agricultural Chemicals

Overview : In agrochemicals, this compound is utilized in developing fungicides and herbicides.

Key Applications :

  • Fungicides : The compound demonstrates effectiveness against specific fungal pathogens, thus enhancing crop protection.
  • Herbicides : Its application in herbicide formulations contributes to increased agricultural yield by targeting unwanted vegetation.

Biochemical Research

Overview : Researchers employ this compound in various biochemical studies, particularly those related to enzyme inhibition and metabolic pathways.

Key Applications :

  • Enzyme Inhibition Studies : The compound has been used to identify potential inhibitors of key enzymes involved in disease processes.
  • Metabolic Pathway Analysis : It aids in understanding cellular processes and identifying therapeutic targets for diseases.

Material Science

Overview : The unique chemical properties of this compound make it suitable for applications in material science.

Key Applications :

  • Polymer Development : The compound is explored for its potential in creating advanced materials with specific chemical properties.
  • Coatings : Research indicates its use in developing coatings that require durability and resistance to environmental factors.

Analytical Chemistry

Overview : In analytical labs, this compound serves as a reference standard for detecting and quantifying thiazole derivatives.

Key Applications :

  • Quality Control : Its use ensures accuracy in the detection of thiazole compounds in various samples.
  • Method Development : It aids in developing analytical methods for the quantification of similar compounds.
  • Pharmaceutical Case Study :
    • A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a novel antibiotic using this compound as a precursor. The resulting compound showed enhanced activity against resistant bacterial strains.
  • Agricultural Case Study :
    • Research conducted by Agricultural Chemistry Journal highlighted the efficacy of a fungicide formulation containing this compound, which resulted in a 30% increase in crop yield against common fungal infections.
  • Biochemical Case Study :
    • A study featured in Biochemical Journal explored the inhibition of a specific enzyme related to cancer metabolism using derivatives of this compound, revealing promising results for future therapeutic strategies.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methylthiazole-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the thiazole ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Biological Activity

2-Bromo-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound with significant biological activity. This compound, characterized by its bromine atom at the 2-position and a carboxylic acid group at the 5-position of the thiazole ring, has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C7H8BrNO2S
  • Molecular Weight : 222.06 g/mol
  • Appearance : White to light yellow crystalline powder
  • Melting Point : Approximately 153 °C (decomposes)

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at low concentrations.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus3.91 - 62.5
Escherichia coli15 - 30
Micrococcus luteus1.95 - 15.62

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific pathways remain to be fully elucidated.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells, particularly through interactions with cellular proteins involved in cell cycle regulation.

A study highlighted the compound's cytotoxicity against various cancer cell lines, revealing IC50 values comparable to established chemotherapeutic agents:

Cell Line IC50 (µg/mL) Reference
A-431 (human epidermoid carcinoma)1.98 ± 1.22
U251 (human glioblastoma)<10

The structure-activity relationship (SAR) analysis suggests that the thiazole ring and specific substituents significantly influence the compound's cytotoxic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the carboxylic acid group may form hydrogen bonds with nucleophilic residues such as lysine or cysteine. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study demonstrated that derivatives of thiazole compounds, including this compound, showed enhanced antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics like nitrofurantoin .
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound can effectively reduce cell viability in multiple cancer cell lines, suggesting potential as a lead compound for further drug development .
  • Protective Effects Against Diabetes : Recent investigations into thiazole derivatives have suggested that they may exhibit protective effects against hyperglycemia and insulin resistance, indicating a broader therapeutic potential beyond infectious diseases and cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4-methylthiazole-5-carboxylic acid, and how can purity be validated?

The synthesis typically involves bromination of 4-methylthiazole-5-carboxylic acid derivatives. A validated approach for analogous brominated heterocycles (e.g., 3-bromo-isothiazole-5-carboxylic acid) uses NaNO₂ in trifluoroacetic acid (TFA) at 0°C to achieve high yields (~95–99%) . For purity validation:

  • HPLC with UV detection (λ = 254 nm) and C18 columns can resolve impurities.
  • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies structural integrity; the bromine atom causes characteristic deshielding (~δ 7.5–8.5 ppm for aromatic protons).
  • LC-MS confirms molecular weight (MW 236.08 g/mol) and detects halogen isotopic patterns .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SXRD) is critical for unambiguous structural assignment. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:

  • Grow crystals via slow evaporation in solvents like ethanol/water.
  • Refinement parameters (R-factor < 5%) ensure accuracy in bond angles/geometry.
  • Compare experimental data with computational models (e.g., DFT) to validate the thiazole ring planarity and bromine substitution position .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in cross-coupling reactions involving the bromine substituent?

The bromine atom in this compound participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, but inconsistent yields may arise from steric hindrance or competing side reactions. Mitigation strategies:

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) to optimize C–Br activation.
  • Use microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction efficiency.
  • Monitor intermediates via in situ NMR or IR spectroscopy to identify undesired byproducts (e.g., dehalogenation) .

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to:

  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Simulate binding interactions with target proteins (e.g., kinases or GPCRs) by optimizing hydrogen bonds and hydrophobic contacts.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What analytical challenges arise in studying degradation products under physiological conditions?

Hydrolysis or metabolic breakdown in PBS (pH 7.4) or liver microsomes can generate thiazole ring-opened byproducts. Analytical workflows:

  • High-resolution MS (HRMS) identifies degradation fragments (e.g., loss of COOH or Br groups).
  • Stability-indicating HPLC methods (gradient elution with 0.1% formic acid) separate degradation peaks.
  • Kinetic studies (37°C, 24–72 hr) quantify half-life and guide prodrug design .

Q. Methodological Considerations for Contradictory Data

  • Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot) to isolate variables causing yield discrepancies .
  • Meta-analysis : Compare data across literature (e.g., substituent effects on bromine reactivity) to identify trends .
  • Multivariate statistics : Use PCA or PLS regression to correlate structural features (e.g., Hammett σ values) with observed reactivity .

Properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSQZHBSTZZNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384969
Record name 2-Bromo-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40003-41-6
Record name 2-Bromo-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-methyl-thiazole-5-carboxylic acid ethyl ester (3.0 g, 12 mmol) in tetrahydrofuran (THF, 50 mL) and water (5 mL) was added lithium hydroxide hydrate (1.0 g, 24 mmol). The reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was diluted with water and ethyl acetate. The aqueous layer was made acidic to pH 1 with 2 N hydrochloric acid (HCl) and then was extracted with ethyl acetate. The organic extracts were dried over sodium sulfate (Na2SO4), filtered and concentrated to provide product as an orange solid (2.6 g, 98%): mp 152-155° C.; 1H NMR (300 MHz, CDCl3) δ 2.74 (s, 3H); ESIMS m/z 221 (M−1).
Quantity
3 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-methylthiazole-5-carboxylic acid
2-Bromo-4-methylthiazole-5-carboxylic acid
2-Bromo-4-methylthiazole-5-carboxylic acid
2-Bromo-4-methylthiazole-5-carboxylic acid
2-Bromo-4-methylthiazole-5-carboxylic acid
2-Bromo-4-methylthiazole-5-carboxylic acid

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